molecular formula C9H11N3OS2 B484156 N-allyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide CAS No. 590360-30-8

N-allyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide

Cat. No.: B484156
CAS No.: 590360-30-8
M. Wt: 241.3g/mol
InChI Key: DWAQZBVAVLMEHU-UHFFFAOYSA-N
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Description

N-allyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide: is an organic compound with the molecular formula C₉H₁₁N₃OS₂ It is characterized by the presence of an allyl group, a thienylcarbonyl group, and a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide typically involves the reaction of allyl isothiocyanate with 2-thienylcarbonyl hydrazine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is usually heated to facilitate the formation of the desired product. After completion, the product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

N-allyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl or thienyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted hydrazinecarbothioamides.

Scientific Research Applications

N-allyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-allyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-allyl-2-(2-furylcarbonyl)hydrazinecarbothioamide: Similar structure but with a furan ring instead of a thiophene ring.

    N-allyl-2-(2-pyridylcarbonyl)hydrazinecarbothioamide: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

N-allyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific research applications.

Biological Activity

N-allyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide is a compound that has garnered attention in medicinal chemistry for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article delves into the biological activity of this compound, supported by research findings, data tables, and relevant case studies.

Chemical Structure and Properties

The compound features a thienyl group and a hydrazinecarbothioamide moiety, which are crucial for its biological interactions. The thienyl group can interact with enzyme active sites, while the hydrazinecarbothioamide can form hydrogen bonds with various biological macromolecules. These structural characteristics facilitate the modulation of enzyme or receptor activities, leading to diverse biological effects.

The mechanism of action for this compound involves:

  • Enzyme Interaction : The compound can bind to specific enzymes or receptors, altering their activity.
  • Hydrogen Bonding : The hydrazinecarbothioamide moiety forms hydrogen bonds with biological targets, influencing cellular pathways.
  • Chemical Reactivity : It undergoes various chemical reactions such as oxidation and reduction, which may contribute to its bioactivity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various pathogens, with findings suggesting promising results in inhibiting bacterial and fungal growth.

Pathogen Minimum Inhibitory Concentration (MIC) Inhibition Percentage
Mycobacterium tuberculosis12.5 µg/ml76%
Staphylococcus aureus25 µg/ml50%
Candida albicans50 µg/ml38%

These results highlight its potential as a lead compound for developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through various mechanisms:

  • Cell Cycle Arrest : this compound has been shown to arrest the cell cycle in the G1 phase.
  • Apoptotic Pathways : It activates caspases and promotes the expression of pro-apoptotic proteins while inhibiting anti-apoptotic factors.

In vitro studies demonstrate that this compound can reduce the viability of several cancer cell lines significantly .

Case Studies

  • Antimycobacterial Activity Study : A study evaluated several derivatives of thienylcarbonyl hydrazines for their antimycobacterial activity using the BACTEC 460 system. The results indicated that compounds similar to this compound displayed significant inhibition against Mycobacterium tuberculosis, suggesting its potential in treating tuberculosis infections .
  • Anticancer Screening : Another research effort focused on the synthesis and evaluation of new derivatives based on this scaffold. The findings revealed that certain modifications enhanced anticancer activity against breast and colon cancer cell lines, underscoring the versatility of this compound in drug design .

Properties

IUPAC Name

1-prop-2-enyl-3-(thiophene-2-carbonylamino)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3OS2/c1-2-5-10-9(14)12-11-8(13)7-4-3-6-15-7/h2-4,6H,1,5H2,(H,11,13)(H2,10,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWAQZBVAVLMEHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NNC(=O)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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